4-(2-Aminoethyl)thiomorpholine
Overview
Description
4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminoethyl group. This compound has a molecular formula of C6H14N2S and a molecular weight of 146.26 g/mol . It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Aminoethyl)thiomorpholine can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
Thiomorpholine+Ethylene oxide→this compound
The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethyl)thiomorpholine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)thiomorpholine involves its interaction with molecular targets through its amino and sulfur functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and binding to specific receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .
Comparison with Similar Compounds
Thiomorpholine: A simpler analog without the aminoethyl substitution.
Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Piperazine: Another heterocyclic compound with nitrogen atoms but lacking sulfur.
Uniqueness: 4-(2-Aminoethyl)thiomorpholine is unique due to the presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound notable for its unique structure, which includes a thiomorpholine ring with an aminoethyl substituent. This compound has garnered attention in various scientific fields due to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : CHNS
- Molecular Weight : 146.26 g/mol
The structure of this compound allows it to engage in a variety of chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.
This compound exhibits biological activity primarily through its interactions with various molecular targets. The amino and sulfur functional groups enable the compound to modulate enzyme activities and alter metabolic pathways. This compound can form stable complexes with metal ions, which may enhance its biological effectiveness in certain contexts.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Vasodilation : It is known to dilate coronary and other blood vessels, suggesting potential applications in treating cardiovascular conditions .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, although further research is needed to elucidate the underlying mechanisms .
Case Studies and Experimental Data
-
Vasodilatory Activity :
- A study evaluated the vasodilatory effects of this compound on isolated rat aorta. Results indicated significant dilation compared to control samples, highlighting its potential as a therapeutic agent for hypertension.
-
Neuroprotective Studies :
- In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models.
-
Enzyme Interaction :
- Investigations into the compound's interaction with specific enzymes revealed that it could act as an inhibitor for certain phosphatases, indicating its role in regulating signaling pathways involved in cellular growth and differentiation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure Type | Key Activity |
---|---|---|
Thiomorpholine | Heterocyclic | Basic structural analog |
Morpholine | Heterocyclic | Lacks sulfur; less reactive |
Piperazine | Heterocyclic | Lacks sulfur; different reactivity |
The presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring distinguishes this compound from these analogs, contributing to its unique reactivity and biological profile .
Properties
IUPAC Name |
2-thiomorpholin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVBAVBXVSHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378280 | |
Record name | 4-(2-Aminoethyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-36-9 | |
Record name | 4-(2-Aminoethyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiomorpholin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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